![molecular formula C7H8BrN B1291312 2-(Bromomethyl)-4-methylpyridine CAS No. 442910-29-4](/img/structure/B1291312.png)
2-(Bromomethyl)-4-methylpyridine
Overview
Description
2-(Bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and a methyl group attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
Bromomethyl compounds are known to interact with various proteins and enzymes in the body . For instance, some bromomethyl compounds are known to modulate the activity of Cereblon (CRBN), a protein targeted by a class of immunomodulatory drugs .
Mode of Action
For instance, in the case of Cereblon modulators, they inhibit the production of certain cytokines, co-stimulate T cells and NK cells, and increase the production of interferon gamma and interleukin 2 .
Biochemical Pathways
Bromomethyl compounds can influence various biochemical pathways depending on their specific targets . For instance, Cereblon modulators can affect the TNF, IL-6, VEGF, NF-kB pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Bromomethyl compounds can have various effects depending on their specific targets and modes of action . For instance, bromomethyl compounds can cause the formation of a cyclic halonium ion intermediate, leading to the addition of halogen via an anti-addition mechanism .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-4-methylpyridine can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at reflux temperature. The bromination occurs selectively at the methyl group, resulting in the formation of this compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yields. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction of the bromomethyl group can yield 4-methylpyridine or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation results in pyridine N-oxides.
- Reduction produces reduced pyridine derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the bromomethyl group.
Uniqueness: 2-(Bromomethyl)-4-methylpyridine is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. The bromomethyl group is more reactive than the chloromethyl group, making it a preferred choice in certain nucleophilic substitution reactions.
Biological Activity
2-(Bromomethyl)-4-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, has been studied for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_7H_8BrN
- Molecular Weight : 202.05 g/mol
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that certain pyridine derivatives showed high inhibition rates against Escherichia coli, with some compounds achieving inhibition values exceeding 90% .
Compound | Inhibition Against E. coli (%) |
---|---|
This compound | 91.95 |
Other derivatives | 70-83 |
Anti-Thrombolytic Activity
In addition to its antimicrobial properties, this compound has also been evaluated for its anti-thrombolytic activity. One derivative exhibited a lysis value of 41.32% against clot formation in human blood, indicating its potential use in thrombolytic therapy .
Compound | Anti-Thrombolytic Activity (%) |
---|---|
Derivative A | 41.32 |
Derivative B | 31.61 |
Control (Rifampicin) | >50 |
Anti-Cancer Potential
The compound's role in cancer treatment has been explored through its interaction with bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. Inhibitors targeting BRD4 have shown promise in preclinical models for treating hematologic malignancies and solid tumors . The ability of this compound to modulate BRD4 activity suggests it may play a role in cancer therapeutics.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Transcription Factors : The compound may alter the activity of transcription factors involved in cell proliferation and inflammation.
- Modulation of Protein Interactions : By affecting protein-protein interactions, this compound can influence various cellular processes such as apoptosis and cell cycle regulation.
Case Studies
- Study on Antimicrobial Activity : A series of pyridine derivatives, including this compound, were synthesized and tested against E. coli. The study found that structural modifications significantly impacted their biological efficacy .
- Investigation into Anti-Thrombolytic Properties : A comparative analysis of several pyridine derivatives revealed that those with halogen substitutions exhibited enhanced anti-thrombolytic activity, suggesting a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
2-(bromomethyl)-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCOXQVCBNPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619229 | |
Record name | 2-(Bromomethyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-29-4 | |
Record name | 2-(Bromomethyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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